5'-Adp

Description

Adenosine diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Adenosine-5'-diphosphate has been reported in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.

ADP is a metabolite found in or produced by Saccharomyces cerevisiae.

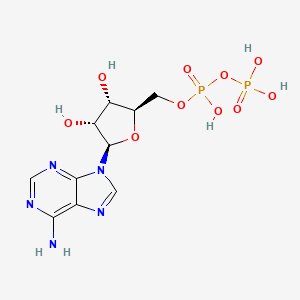

Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWYTFMLZFPYCI-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883210 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-64-0 | |

| Record name | 5′-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine disphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 5'-ADP in Cellular Signaling

Abstract

Adenosine 5'-diphosphate (ADP) is a pivotal purinergic signaling molecule that plays a crucial role in a wide array of physiological and pathophysiological processes. Primarily known for its central role in hemostasis and thrombosis, ADP's influence extends to inflammation, immune responses, and neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ADP-mediated cellular signaling, with a particular focus on its interaction with P2Y purinergic receptors. We delve into the downstream signaling cascades, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the core pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to ADP Signaling

Extracellular ADP, released from various cell types including activated platelets, endothelial cells, and immune cells, acts as a potent signaling molecule by activating specific cell surface receptors. The physiological concentration of ADP in the blood is low, but it increases significantly at sites of vascular injury or inflammation, initiating a cascade of cellular responses. The primary mediators of ADP signaling are the P2Y family of G protein-coupled receptors (GPCRs), specifically P2Y1, P2Y12, and P2Y13.

P2Y Receptors: The Gateways for ADP Signaling

The diverse effects of ADP are mediated through its interaction with distinct P2Y receptor subtypes, each coupled to different G proteins and initiating unique downstream signaling events.

-

P2Y1 Receptor: This receptor is primarily coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for platelet shape change and the initial phase of aggregation.

-

P2Y12 Receptor: A key target for antiplatelet drugs, the P2Y12 receptor is coupled to Gi proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP potentiates and sustains platelet aggregation. The P2Y12 receptor is central to the formation of a stable thrombus.

-

P2Y13 Receptor: Also coupled to Gi, the P2Y13 receptor shares some functional overlap with P2Y12. However, it is also implicated in other physiological processes, including the regulation of cholesterol metabolism in the liver.

Quantitative Data on ADP-Receptor Interactions

The affinity of ADP and its analogs for P2Y receptors is a critical determinant of the physiological response. The following table summarizes the binding affinities (Ki) and potencies (EC50) for ADP and related compounds at human P2Y receptors.

| Receptor | Ligand | Ki (nM) | EC50 (nM) | G Protein Coupling |

| P2Y1 | ADP | 5.5 - 31 | 7 - 60 | Gq/11 |

| 2-MeSADP | 0.4 - 5.5 | 1 - 10 | Gq/11 | |

| P2Y12 | ADP | 360 - 980 | 30 - 1000 | Gi |

| 2-MeSADP | 0.8 - 9.4 | 1 - 100 | Gi | |

| P2Y13 | ADP | 12 - 30 | 10 - 100 | Gi |

| 2-MeSADP | 0.3 - 2 | 1 - 10 | Gi |

Data compiled from various pharmacological studies. Ki and EC50 values can vary depending on the experimental system and assay conditions.

Signaling Pathways of ADP

The activation of P2Y receptors by ADP initiates distinct intracellular signaling cascades that ultimately mediate the cellular response.

Experimental Protocols for Studying ADP Signaling

The elucidation of ADP's role in cellular signaling has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for P2Y Receptors

This protocol is designed to determine the binding affinity of ligands for P2Y receptors expressed in a cell line.

Protocol Steps:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human P2Y receptor of interest.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]2-MeSADP).

-

Add increasing concentrations of the unlabeled competitor ligand (e.g., ADP).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Intracellular Calcium Mobilization

This protocol measures the increase in intracellular calcium concentration following P2Y1 receptor activation.

Protocol Steps:

-

Cell Preparation:

-

Plate cells expressing the P2Y1 receptor in a black-walled, clear-bottom 96-well plate.

-

Allow cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Remove the culture medium and incubate the cells with the loading buffer at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject varying concentrations of ADP into the wells.

-

Immediately begin measuring the fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point.

-

Determine the peak fluorescence response for each ADP concentration.

-

Plot the peak response against the logarithm of the ADP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Role of ADP in Pathophysiology and as a Drug Target

The central role of ADP, particularly in platelet aggregation, has made its signaling pathway a prime target for antithrombotic therapies.

-

Thrombosis: The P2Y12 receptor is the target of widely used antiplatelet drugs such as clopidogrel, prasugrel, and ticagrelor. These drugs inhibit P2Y12 function, thereby reducing platelet aggregation and the risk of thrombotic events like myocardial infarction and stroke.

-

Inflammation and Immunity: Extracellular ADP released from damaged cells can act as a danger-associated molecular pattern (DAMP), modulating the activity of various immune cells, including T cells, dendritic cells, and macrophages.

-

Neurotransmission: In the central and peripheral nervous systems, ADP can act as a neurotransmitter or neuromodulator, influencing neuronal excitability and synaptic transmission.

Conclusion

This compound is a multifaceted signaling molecule with profound implications for human health and disease. A thorough understanding of its receptors and downstream signaling pathways is essential for the development of novel therapeutics targeting a range of conditions, from cardiovascular disease to inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of purinergic signaling.

The Central Role of 5'-ADP in Cellular Energy Currency: A Technical Guide to its Conversion to ATP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes. The continuous and efficient regeneration of ATP from its precursor, 5'-adenosine diphosphate (ADP), is therefore fundamental to cellular life. This technical guide provides an in-depth exploration of the core mechanisms governing the conversion of ADP to ATP, with a focus on the key biochemical pathways, enzymatic players, and regulatory networks. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying processes to serve as a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction

The cellular energy landscape is dominated by the ATP-ADP cycle. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) releases energy that drives endergonic reactions, while the phosphorylation of ADP back to ATP captures energy from catabolic processes.[1] The ratio of ATP to ADP is a critical indicator of the cell's energetic state and a key regulator of metabolic pathways.[2][3] A high ATP/ADP ratio signals energy sufficiency, while a low ratio indicates an energy deficit, triggering ATP-generating pathways. This guide delves into the two primary mechanisms of ADP phosphorylation: substrate-level phosphorylation and oxidative phosphorylation.

Core Pathways of ADP to ATP Conversion

Substrate-Level Phosphorylation

Substrate-level phosphorylation is the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP, forming ATP.[4][5] This process occurs in the cytoplasm during glycolysis and within the mitochondrial matrix during the citric acid cycle. While it contributes a smaller fraction of the total ATP yield compared to oxidative phosphorylation, it is a crucial source of ATP under both aerobic and anaerobic conditions.[6]

Two key enzymes are responsible for ATP generation via substrate-level phosphorylation in glycolysis:

-

Phosphoglycerate Kinase (PGK): This enzyme catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate and ATP.[7][8]

-

Pyruvate Kinase (PK): In the final, irreversible step of glycolysis, pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing pyruvate and ATP.[9]

In the citric acid cycle, Succinyl-CoA Synthetase generates GTP (which is readily converted to ATP) from succinyl-CoA and GDP (or ADP).

Oxidative Phosphorylation

Oxidative phosphorylation is the primary source of ATP in aerobic organisms.[2][5] This process takes place in the inner mitochondrial membrane and couples the oxidation of nutrients to the phosphorylation of ADP.[10] It involves the electron transport chain (ETC) and ATP synthase. The ETC utilizes the energy from electron carriers (NADH and FADH2) to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient.[11] The flow of protons back down this gradient through ATP synthase drives the synthesis of ATP from ADP and Pi.[12][13]

ATP synthase, also known as Complex V, is a multi-subunit enzyme that acts as a molecular motor.[12][13] The proton motive force generated by the ETC drives the rotation of a component of the enzyme, which in turn induces conformational changes in the catalytic subunits, leading to the synthesis and release of ATP.[12]

Quantitative Data

The efficiency and regulation of ADP to ATP conversion are governed by the kinetic properties of the involved enzymes and the cellular concentrations of key metabolites.

Table 1: Enzyme Kinetics for ADP Phosphorylation

| Enzyme | Organism/Tissue | Substrate | K_m for ADP (µM) | V_max (µmol/min/mg) | Conditions | Reference |

| Pyruvate Kinase (MA form) | Human Skeletal Muscle | Phosphoenolpyruvate | - | - | - | [3] |

| Pyruvate Kinase (MB form) | Human Skeletal Muscle | Phosphoenolpyruvate | Exhibits negative cooperativity | 40-60% of free enzyme | - | [3] |

| Pyruvate Kinase | Rabbit Muscle | Phosphoenolpyruvate | - | 299 ± 11 | With K+ | [14] |

| Pyruvate Kinase | Rabbit Muscle | Phosphoenolpyruvate | - | 0.8 ± 0.04 | Without K+ | [14] |

Note: Specific Km values for ADP were not consistently available in the provided search results. The table reflects the available kinetic data.

Table 2: Cellular Concentrations of ADP and ATP

| Cell Type/Condition | ATP Concentration (mM) | ADP Concentration (mM) | ATP/ADP Ratio | Reference |

| General Eukaryotic Cells | 1 - 10 | - | ~1000 | |

| Animal Cells | 1 - 10 | - | - | [15] |

| Active Neurons (upon excitation) | - | - | Changes from 40 to 1 |

Experimental Protocols

Accurate measurement of ADP, ATP, and the rates of their interconversion is crucial for studying cellular energy metabolism.

Measurement of ATP/ADP Ratio using Bioluminescence

This protocol is based on the luciferase-luciferin reaction, where light emission is proportional to the ATP concentration.

Principle: ATP is measured first. Then, ADP is converted to ATP using ADP converting enzyme, and the total ATP is measured. The ADP concentration is calculated by subtracting the initial ATP from the total ATP.[16][17]

Materials:

-

Bioluminescent ATP/ADP assay kit (e.g., from Abcam, BioAssay Systems)

-

Luminometer

-

96-well white-walled plates

-

Cell culture reagents

-

Nucleotide Releasing Buffer

-

ATP Monitoring Enzyme (Luciferase/Luciferin)

-

ADP Converting Enzyme

Procedure:

-

Sample Preparation:

-

For suspension cells, transfer a known number of cells (e.g., 10^3 - 10^4) to a 96-well plate.

-

For adherent cells, culture cells in a 96-well plate and remove the medium. Add Nucleotide Releasing Buffer and incubate for 5 minutes at room temperature with gentle shaking.[17]

-

-

ATP Measurement:

-

Prepare a reaction mix containing ATP Monitoring Enzyme and Nucleotide Releasing Buffer.

-

Add the reaction mix to each sample well.

-

After approximately 2 minutes, measure the luminescence (Reading A). This represents the initial ATP level.[16]

-

-

Total ATP (ATP + ADP) Measurement:

-

To the same wells, add ADP Converting Enzyme.

-

Incubate for approximately 2 minutes.

-

Measure the luminescence again (Reading B). This represents the total ATP after converting all ADP to ATP.[16]

-

-

Calculation:

-

ADP = Reading B - Reading A

-

ATP/ADP Ratio = Reading A / (Reading B - Reading A)

-

Measurement of Oxidative Phosphorylation Rate

This protocol utilizes high-resolution respirometry to measure oxygen consumption as an indicator of oxidative phosphorylation activity.

Principle: The rate of oxygen consumption by isolated mitochondria or permeabilized cells is measured in the presence of various substrates and inhibitors to assess the function of the electron transport chain and ATP synthase.[2]

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Intracellular buffer

-

Isolated mitochondria or permeabilized cells

-

Respiratory substrates (e.g., glutamate, malate, succinate)

-

ADP

-

Inhibitors (e.g., oligomycin, rotenone, antimycin A)

Procedure:

-

Chamber Preparation: Fill the respirometer chambers with intracellular buffer and allow it to equilibrate to 37°C.

-

Sample Addition: Add a known amount of isolated mitochondria or permeabilized cells to the chambers.

-

Basal Respiration: Measure the stable rate of oxygen consumption.

-

State 3 Respiration (ADP-stimulated): Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal respiration rate.

-

State 4 Respiration (Oligomycin-inhibited): Add oligomycin to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak.

-

Complex-specific Respiration: Use specific substrates and inhibitors (e.g., rotenone for Complex I, succinate for Complex II, antimycin A for Complex III) to assess the activity of individual ETC complexes.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Overview of ADP to ATP Conversion Pathways.

Experimental Workflow

Caption: Workflow for ATP/ADP Ratio Bioluminescence Assay.

Conclusion

The conversion of this compound to ATP is a cornerstone of cellular energy metabolism, essential for maintaining cellular function and viability. A thorough understanding of the underlying pathways, the kinetics of the key enzymes, and the regulatory mechanisms is paramount for researchers in basic science and for those involved in the development of therapeutics targeting metabolic diseases. This guide has provided a consolidated resource of technical information, quantitative data, and experimental methodologies to aid in the investigation of this fundamental biological process. The continued exploration of the intricacies of the ADP-ATP cycle will undoubtedly uncover new insights into cellular physiology and pathology, opening new avenues for therapeutic intervention.

References

- 1. Quantitative analysis of mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drexel.edu [drexel.edu]

- 3. Kinetic properties of human muscle pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of action of muscle pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteopedia.org [proteopedia.org]

- 9. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 10. Oxidative phosphorylation measurement in cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 12. sm.unife.it [sm.unife.it]

- 13. ATP synthase - Wikipedia [en.wikipedia.org]

- 14. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]

- 15. biorxiv.org [biorxiv.org]

- 16. assaygenie.com [assaygenie.com]

- 17. content.abcam.com [content.abcam.com]

Unraveling the Pivotal Role of 5'-Adenosine Diphosphate: A Historical and Technical Guide

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the discovery, history, and core functionalities of 5'-adenosine diphosphate (ADP), a molecule central to cellular energy metabolism and signaling.

Abstract

5'-Adenosine diphosphate (ADP) has emerged from the shadow of its more celebrated counterpart, adenosine triphosphate (ATP), to be recognized as a critical signaling molecule and a key intermediate in cellular bioenergetics. This technical guide provides an in-depth exploration of the discovery and history of ADP, detailing the seminal experiments that unveiled its multifaceted roles. From its initial identification as a product of ATP hydrolysis in muscle contraction to its current status as a major therapeutic target in thrombosis and inflammation, this paper traces the evolution of our understanding of ADP. Detailed experimental protocols, quantitative data from foundational studies, and diagrams of key signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

The Dawn of a Discovery: Initial Identification and Characterization

The story of ADP is intrinsically linked to the discovery of ATP. In 1929, two independent research groups—Karl Lohmann in Germany, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School—isolated a phosphorus-containing compound from muscle extracts, which they identified as adenosine triphosphate.[1][2][3] Lohmann's work, published in August 1929, described the cleavage of what he termed "adenylpyrophosphoric acid" into two moles of phosphoric acid and one mole of adenine and ribose-phosphoric acid.[2] This hydrolysis product was, in fact, a mixture containing ADP.

The initial challenge for these early researchers was to separate and identify the different adenine nucleotides. The methods available at the time were rudimentary, relying on precipitation and differential hydrolysis.

Early Experimental Protocols for Adenine Nucleotide Separation

The Fiske and Subbarow method for phosphate determination was a cornerstone of these early studies.[4] While primarily designed to quantify inorganic phosphate, its application, coupled with acid hydrolysis, allowed for the estimation of "labile" phosphate groups, a characteristic of ATP and ADP.

Experimental Protocol: Fiske and Subbarow Method (Conceptual Reconstruction)

-

Tissue Extraction: Muscle tissue was minced and extracted with cold trichloroacetic acid to precipitate proteins and halt enzymatic activity.

-

Phosphate Determination: The extract was treated with a molybdate reagent in the presence of a reducing agent (originally, the amino-naphthol-sulfonic acid reagent). This reaction forms a blue-colored phosphomolybdate complex, the intensity of which is proportional to the inorganic phosphate concentration and could be measured colorimetrically.

-

Differential Hydrolysis: To differentiate between ATP, ADP, and AMP, samples of the extract were subjected to varying conditions of acid hydrolysis.

-

ATP: Under mild acid conditions (e.g., 1N HCl for 7 minutes at 100°C), the two terminal phosphate groups of ATP are hydrolyzed.

-

ADP: ADP is more stable to acid hydrolysis than ATP, but its terminal phosphate can be cleaved under more stringent conditions.

-

AMP: The phosphate group of AMP is stable to acid hydrolysis.

-

-

Quantification: By measuring the increase in inorganic phosphate after each hydrolysis step, the concentrations of ATP and ADP in the original extract could be estimated.

Later advancements in chromatography, particularly paper chromatography in the 1940s and 50s, provided a more refined method for separating and identifying adenine nucleotides.[5]

Experimental Protocol: Paper Chromatography for Adenine Nucleotide Separation (Conceptual Reconstruction)

-

Sample Preparation: A deproteinized tissue extract was prepared as described above.

-

Chromatography: A small volume of the extract was spotted onto a sheet of filter paper. The edge of the paper was then immersed in a solvent system (e.g., a mixture of isobutyric acid, ammonia, and water).

-

Separation: As the solvent migrated up the paper by capillary action, it carried the adenine nucleotides with it at different rates. The separation is based on the differential partitioning of the nucleotides between the stationary phase (the cellulose fibers of the paper) and the mobile phase (the solvent). ATP, being the most charged, would typically move the slowest, followed by ADP, and then AMP.

-

Visualization: The separated spots were visualized under ultraviolet (UV) light, as the adenine base absorbs UV radiation.

-

Quantification: The spots could be cut out, the nucleotides eluted, and their concentrations determined spectrophotometrically.

Quantitative Data from Early Muscle Extract Analyses

The early studies by Lohmann and Fiske and Subbarow established the presence of significant quantities of both ATP and ADP in resting muscle, and demonstrated a dynamic relationship between the two during muscle contraction and recovery.

| Compound | Concentration in Resting Frog Muscle (μmol/g) |

| ATP | ~2.5 |

| ADP | ~0.5 |

| AMP | ~0.1 |

| Phosphocreatine | ~20 |

This table represents approximate values synthesized from several early studies and should be considered illustrative of the relative concentrations.

ADP's Role in Bioenergetics: The Engine of Cellular Processes

The discovery of ATP synthase and the elucidation of its mechanism by Paul Boyer and John Walker, for which they received the Nobel Prize in Chemistry in 1997, solidified the central role of the ATP-ADP cycle in cellular energy metabolism.[2][6][7] ADP is the substrate for the synthesis of ATP through oxidative phosphorylation and glycolysis.[8] The continuous regeneration of ATP from ADP is essential to power a vast array of cellular processes.

Logical Diagram: The ATP-ADP Cycle

Caption: The ATP-ADP cycle is the fundamental energy currency of the cell.

A Paradigm Shift: The Discovery of Purinergic Signaling

For decades, the role of ADP was thought to be confined to intracellular energy metabolism. A paradigm shift occurred with the pioneering work of Geoffrey Burnstock in the 1970s, who proposed that ATP and its breakdown products, including ADP, could act as extracellular signaling molecules.[9][10] This led to the concept of "purinergic signaling."

In 1978, Burnstock proposed the classification of purinergic receptors into two main families: P1 receptors, which are more sensitive to adenosine, and P2 receptors, which are activated by ATP and ADP.[9]

The Emergence of P2Y Receptors

Further research revealed that the P2 receptor family was heterogeneous. A major breakthrough was the cloning and characterization of the P2Y receptor family, a group of G protein-coupled receptors (GPCRs) that are preferentially activated by nucleotides.[7][11] The P2Y1 receptor was one of the first to be cloned and was found to be highly responsive to ADP.[12]

Experimental Workflow: Cloning and Functional Characterization of the P2Y1 Receptor

Caption: A simplified workflow for the cloning and functional characterization of the P2Y1 receptor.

ADP in Hemostasis and Thrombosis: The Platelet Connection

One of the most significant discoveries regarding ADP's extracellular roles was its function in platelet aggregation. In the early 1960s, it was observed that a substance released from red blood cells could cause platelets to aggregate, and this substance was identified as ADP.[1][13] This finding laid the groundwork for our understanding of hemostasis and thrombosis.

Light Transmission Aggregometry: A Window into Platelet Function

The development of the light transmission aggregometer by Gustav Born in 1962 provided a quantitative method to study platelet aggregation in vitro.[14] This technique remains a gold standard in platelet research and clinical diagnostics.

Experimental Protocol: Light Transmission Aggregometry (LTA)

-

Sample Preparation:

-

Whole blood is collected in an anticoagulant (typically sodium citrate).

-

Platelet-rich plasma (PRP) is prepared by slow centrifugation to pellet red and white blood cells.

-

Platelet-poor plasma (PPP) is prepared by a second, faster centrifugation of the remaining blood to pellet the platelets. PPP is used as a blank (100% aggregation).

-

-

Aggregometer Setup:

-

A cuvette containing PRP is placed in the aggregometer, which consists of a light source and a photodetector.

-

The PRP is continuously stirred at 37°C.

-

-

Measurement:

-

A baseline light transmission is established for the PRP (0% aggregation).

-

An agonist, such as ADP, is added to the PRP.

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the photodetector.

-

The change in light transmission is recorded over time, generating an aggregation curve.

-

Signaling Pathway: ADP-Induced Platelet Aggregation

Caption: ADP activates P2Y1 and P2Y12 receptors on platelets, leading to aggregation.

Conclusion: The Expanding Universe of ADP Signaling

From its humble beginnings as a mere byproduct of ATP hydrolysis, 5'-adenosine diphosphate has ascended to a position of prominence in our understanding of cellular function. Its roles in bioenergetics, hemostasis, and purinergic signaling are now well-established, and ongoing research continues to uncover new facets of its influence in inflammation, neurotransmission, and cancer biology. The historical journey of ADP discovery, from the early days of muscle biochemistry to the modern era of molecular pharmacology, serves as a testament to the power of scientific inquiry. The experimental techniques developed to study this unassuming molecule have not only illuminated its own functions but have also provided invaluable tools for broader biomedical research. As we continue to unravel the complexities of ADP signaling, new therapeutic opportunities will undoubtedly emerge, further solidifying the legacy of this essential molecule.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. The separation of the phosphate esters of muscle by paper chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Legend of ATP: From Origin of Life to Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. P2RY1 - Wikipedia [en.wikipedia.org]

- 11. Cloning and characterisation of a bovine P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. de-vhl.nl [de-vhl.nl]

- 14. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5'-ADP in Platelet Aggregation and Hemostasis: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical function of adenosine 5'-diphosphate (ADP) in platelet aggregation and hemostasis. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of the molecular mechanisms, signaling pathways, and experimental methodologies related to ADP's role in thrombosis and hemostasis.

Introduction to ADP's Central Role in Hemostasis

Adenosine 5'-diphosphate (ADP) is a key platelet agonist that plays a pivotal role in the initiation and amplification of platelet activation and aggregation, processes fundamental to both normal hemostasis and pathological thrombosis.[1][2] Upon vascular injury, ADP is released from dense granules of activated platelets and damaged erythrocytes, acting as a crucial signaling molecule that recruits additional platelets to the site of injury.[1][3] This autocrine and paracrine signaling is essential for the formation of a stable hemostatic plug. The clinical significance of ADP is underscored by the efficacy of antiplatelet drugs that target its receptors, such as clopidogrel, which are widely used in the prevention of cardiovascular events.[2]

Platelet Receptors for ADP: P2Y1 and P2Y12

Platelets express two main G protein-coupled receptors (GPCRs) for ADP, P2Y1 and P2Y12, which act in concert to mediate a full and sustained aggregation response.[4][5][6] A third purinergic receptor, P2X1, is an ATP-gated ion channel and plays a lesser role in ADP-mediated aggregation.[1]

-

The P2Y1 Receptor: This receptor is coupled to the Gq alpha subunit.[1][7] Its activation by ADP leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 mediates the release of calcium from the dense tubular system, the platelet's internal calcium store.[4] This initial, rapid rise in intracellular calcium is responsible for platelet shape change and the initiation of a weak, reversible aggregation.[4][9][10]

-

The P2Y12 Receptor: Coupled to the Gi alpha subunit, the P2Y12 receptor is the primary target for thienopyridine antiplatelet drugs.[1][11] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][8][12] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a negative regulator of platelet activation.[8] The P2Y12 receptor is crucial for amplifying and sustaining the aggregation response initiated by P2Y1, leading to irreversible platelet aggregation and the stabilization of the thrombus.[9][11][13] Co-activation of both P2Y1 and P2Y12 is essential for a complete and robust platelet aggregation response to ADP.[4][9][14]

Signaling Pathways of ADP in Platelet Activation

The synergistic action of P2Y1 and P2Y12 receptors integrates two distinct signaling pathways to ensure a rapid and sustained platelet response.

P2Y1 Receptor Signaling Pathway

The activation of the Gq-coupled P2Y1 receptor initiates a signaling cascade that primarily elevates intracellular calcium levels.

Caption: P2Y1 receptor signaling cascade in platelets.

P2Y12 Receptor Signaling Pathway

The Gi-coupled P2Y12 receptor pathway amplifies the initial activation signal by modulating cAMP levels and activating PI3K.

Caption: P2Y12 receptor signaling cascade in platelets.

Quantitative Data on ADP-Induced Platelet Activation

The following tables summarize representative quantitative data obtained from in vitro studies of ADP-induced platelet activation.

Table 1: Platelet Activation Markers by Flow Cytometry in Response to 2-Cl-ADP. [15]

| 2-Cl-ADP Concentration (µM) | % CD62P (P-selectin) Positive Platelets (Mean ± SD) | % CD63 Positive Platelets (Mean ± SD) | PAC-1 Binding (MFI ± SD) |

| 0 (Resting) | < 5% | < 5% | Baseline |

| 1 | 30 ± 8% | 25 ± 7% | 2500 ± 500 |

| 5 | 75 ± 10% | 65 ± 9% | 8000 ± 1200 |

| 10 | 85 ± 8% | 78 ± 10% | 10000 ± 1500 |

| 20 | 90 ± 5% | 82 ± 8% | 11000 ± 1600 |

Data are representative and may vary based on donor and experimental conditions. MFI = Mean Fluorescence Intensity.

Table 2: Typical Agonist Concentrations for Light Transmission Aggregometry. [8][16]

| Agonist | Typical Low Concentration | Typical High Concentration |

| ADP | 2 µM | 10 µM |

| Collagen | 2 µg/mL | 10 µg/mL |

| TRAP-6 | 10 µM | 50 µM |

| Epinephrine | 5 µM | Not specified |

| Arachidonic Acid | 1 mM | Not specified |

| Ristocetin | 1.2 mg/mL | Not specified |

Experimental Protocols for Studying ADP-Induced Platelet Aggregation

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation.[17] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Caption: Experimental workflow for Light Transmission Aggregometry.

-

Blood Collection: Draw whole blood into a 3.2% sodium citrate tube using a 19- or 21-gauge needle, avoiding prolonged venous occlusion. The first few milliliters should be discarded.[17][18] Process samples within 4 hours of collection.[17]

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature (20-22°C) with the brake off.[17] Carefully aspirate the upper platelet-rich plasma (PRP) layer and transfer it to a clean plastic tube.

-

PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., >2500 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[18]

-

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.

-

Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with the patient's PRP and 100% light transmission with their PPP.

-

Aggregation Assay: Pipette a defined volume of adjusted PRP (e.g., 270 µL) into a cuvette with a stir bar and allow it to warm to 37°C for at least 1 minute.[17][19] Add a specific concentration of ADP (e.g., 30 µL of 2 µM or 10 µM final concentration) to initiate aggregation.

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve. The maximum aggregation percentage is the primary endpoint.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of platelet activation at the single-cell level by measuring the expression of surface markers.[15]

-

P-selectin (CD62P): A protein translocated from α-granules to the platelet surface upon activation, indicating degranulation.[15][20]

-

Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated form of the integrin αIIbβ3, which is the receptor for fibrinogen and essential for aggregation.[15][21]

-

Blood Collection: Collect whole blood in 3.2% sodium citrate or Acid-Citrate-Dextrose (ACD) tubes.

-

Sample Preparation: This protocol can be performed using diluted whole blood or PRP.

-

Platelet Stimulation: In flow cytometry tubes, add varying concentrations of ADP (e.g., 0, 1, 5, 10, 20 µM) to aliquots of PRP or diluted whole blood.[15] Incubate for 10-15 minutes at room temperature.[15]

-

Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies to each tube. This typically includes a platelet identification marker (e.g., anti-CD61), and activation markers (e.g., anti-CD62P-PE, PAC-1-FITC).[15] Incubate for 20 minutes at room temperature in the dark.[15]

-

Stopping the Reaction: Add 400 µL of a suitable buffer (e.g., PBS or Tyrode's buffer) to stop the reaction.[15] For delayed analysis, samples can be fixed with 1-2% paraformaldehyde.[15]

-

Flow Cytometry Acquisition: Acquire the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics, and further refine using the platelet-specific marker (e.g., CD61).

-

Data Analysis: For P-selectin, determine the percentage of positive platelets by setting a gate based on an isotype control or the resting platelet population.[15] For PAC-1 binding, quantify the Mean Fluorescence Intensity (MFI) as a measure of the extent of GPIIb/IIIa activation.[15]

Measurement of Intracellular Calcium Mobilization

Flow cytometry can also be used to measure changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators.

-

Platelet Loading: Incubate PRP with a calcium-sensitive dye such as Indo-1 or a combination of Fluo-4 and Fura Red.[11][22]

-

Sample Preparation: Dilute the labeled platelets in a suitable buffer (e.g., HEPES-Tyrode buffer) and transfer to a flow cytometry tube. Maintain the sample at 37°C.[11]

-

Baseline Measurement: Acquire baseline fluorescence for approximately 50 seconds to establish the resting [Ca²⁺]i.[11]

-

Agonist Stimulation: Briefly remove the tube, add ADP at the desired concentration (e.g., 10-100 µM), and immediately resume data acquisition.[11][22]

-

Data Analysis: Record the change in fluorescence over time. For ratiometric dyes like Indo-1, the ratio of fluorescence at two different emission wavelengths is used to calculate the [Ca²⁺]i, which minimizes artifacts from dye loading and cell number variations.

Conclusion

This compound is a cornerstone of platelet biology, orchestrating a complex and finely tuned series of events that are essential for hemostasis. The synergistic activation of P2Y1 and P2Y12 receptors initiates and sustains platelet aggregation, making these receptors prime targets for antithrombotic therapies. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies, such as light transmission aggregometry and flow cytometry, are critical for advancing research and development in the fields of thrombosis, hemostasis, and cardiovascular medicine. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted role of ADP in platelet function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]

- 7. researchgate.net [researchgate.net]

- 8. ecat.nl [ecat.nl]

- 9. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry | PLOS One [journals.plos.org]

- 12. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Adenosine Diphosphate (5'-ADP): A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural components, chemical properties, and biological significance of 5'-Adenosine Diphosphate (5'-ADP). A pivotal molecule in cellular metabolism and signaling, a thorough understanding of this compound is fundamental for advancements in various fields, including pharmacology, biochemistry, and drug discovery.

Structural Components and Chemical Properties

This compound is a nucleotide composed of three key structural components: an adenine base, a ribose sugar, and two phosphate groups. The adenine, a purine nucleobase, is attached to the 1' carbon of the ribose sugar. The two phosphate groups are linked in series and esterified to the 5' carbon of the ribose. The bond between the two phosphate groups is a high-energy phosphoanhydride bond, crucial for its role in energy transfer.[1][2][3]

Chemical Identity

| Identifier | Value |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate[4] |

| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂[1][4][5] |

| CAS Number | 58-64-0[4][5] |

| Synonyms | Adenosine 5'-diphosphate, ADP, Adenosine pyrophosphate[1][3][4][5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 427.20 g/mol | [4][5][6] |

| Melting Point | >145°C (decomposes) | [5] |

| Water Solubility | Highly soluble | [1] |

| pKa | pK2: 4.2 (-1); pK3: 7.20 (-2) (25°C) | [5] |

| Appearance | White to off-white solid | [5] |

Below is a diagram illustrating the fundamental molecular structure of this compound.

Signaling Pathways of this compound

This compound is a key signaling molecule that exerts its effects primarily through the activation of purinergic P2 receptors, a family of G protein-coupled receptors (GPCRs). The most well-characterized of these in the context of ADP signaling are the P2Y₁ and P2Y₁₂ receptors, which are crucial in various physiological processes, most notably platelet aggregation.[7]

P2Y₁ Receptor Signaling Pathway

The P2Y₁ receptor is coupled to the Gq class of G proteins. Upon binding of ADP, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, initiates downstream signaling cascades that contribute to cellular responses such as platelet shape change.[2]

P2Y₁₂ Receptor Signaling Pathway

The P2Y₁₂ receptor is coupled to the Gi class of G proteins. Activation of the P2Y₁₂ receptor by ADP leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. Additionally, the βγ subunits of the Gi protein can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which further contributes to the amplification of platelet activation and aggregation.[5][9] The synergistic action of both P2Y₁ and P2Y₁₂ receptor signaling is essential for robust platelet aggregation.[7]

Experimental Protocols

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the standard method for measuring platelet aggregation in response to this compound using a light transmission aggregometer.

Methodology:

-

Blood Collection:

-

Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least 10-14 days.

-

Use a 19-21 gauge needle and draw blood into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[10]

-

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[10]

-

Carefully aspirate the upper layer of PRP and transfer it to a new polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. The supernatant is the PPP.[10]

-

Allow the PRP to rest for at least 30 minutes at room temperature before use.

-

-

Platelet Aggregation Measurement:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

-

Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and incubate for at least 2 minutes at 37°C with stirring.

-

Add a specific volume of this compound solution to achieve the desired final concentration (typically 1-20 µM).[10][11]

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The extent of platelet aggregation is reported as the maximum percentage change in light transmission from the baseline.

-

Radioligand Binding Assay for ADP Receptors

This protocol provides a general method for determining the binding affinity of ligands to ADP receptors expressed on cell membranes.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target ADP receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

-

In a 96-well plate, add the membrane preparation, a radiolabeled ADP analog (e.g., [³H]-2-MeS-ADP), and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).[12]

-

For competition binding assays, add varying concentrations of the test compound.

-

Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Enzymatic Assay for ADP Detection (ADP-Glo™ Assay)

This protocol outlines a bioluminescent assay for the quantification of ADP, which can be used to monitor the activity of enzymes that produce ADP, such as kinases and ATPases.

Methodology:

-

Enzymatic Reaction:

-

Perform the enzymatic reaction (e.g., a kinase reaction) in a suitable buffer containing ATP and the enzyme's substrate.

-

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Measurement and Analysis:

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced in the initial enzymatic reaction. A standard curve can be generated to quantify the ADP concentration.

-

Below is a workflow diagram for a typical ADP-Glo™ Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular purines, purinergic receptors and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADP-Glo™ Max Assay [worldwide.promega.com]

- 14. researchgate.net [researchgate.net]

- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US8802411B2 - ADP detection based luminescent phosphotransferase or ATP hydrolase assay - Google Patents [patents.google.com]

Physiological Concentration of 5'-ADP in Human Plasma

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological concentration of 5'-Adenosine Diphosphate (5'-ADP) in human plasma, detailing quantitative data, experimental methodologies for its measurement, and the core signaling pathways it modulates.

The concentration of this compound in human plasma is a critical parameter, playing a pivotal role in hemostasis and thrombosis. Its levels are tightly regulated, and alterations can be indicative of various pathological states. The reported physiological concentrations of this compound in the plasma of healthy individuals exhibit variability, largely attributable to the diversity of measurement techniques and pre-analytical variables such as the choice of anticoagulant.

Summary of Quantitative Data

The following table summarizes the reported physiological concentrations of this compound in human plasma from various studies. It is crucial to consider the methodology and anticoagulant used when comparing these values.

| Mean Concentration (± SD) | Concentration Range | Method of Measurement | Anticoagulant | Reference |

| 0.13 ± 0.025 µmol/L | Not Reported | Luciferase Assay | Not Specified | [1] |

| 90 ± 45 nmol/L | Not Reported | HPLC | Heparin | [2] |

| Not Reported | 5.5 - 22.2 pmol/mL | HPLC with Fluorescence Derivatization | Not Specified | [3] |

| 0.9 µmol/L | 0.5 - 1.5 µmol/L | Not Specified | Not Specified | [4] |

Note: The variability in these reported values underscores the importance of standardized protocols for sample collection and analysis to establish a consensus reference range for plasma this compound.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound in plasma requires meticulous attention to the experimental protocol to minimize artifactual changes from sample handling. Below are detailed methodologies for the key techniques employed in this compound measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of nucleotides like ADP from complex biological matrices.

Protocol:

-

Sample Preparation:

-

Collect whole blood into tubes containing heparin as an anticoagulant.

-

Immediately chill the blood samples on ice to inhibit enzymatic degradation of ADP.

-

Perform a two-step centrifugation at 0°C to obtain platelet-poor plasma.

-

To deproteinize, add perchloric acid (PCA) to the plasma to a final concentration of 400 mM.

-

Centrifuge at 16,000 x g for 10 minutes at 0°C to pellet the precipitated proteins.

-

Neutralize the supernatant with potassium hydroxide (KOH).

-

-

Derivatization (for fluorescence detection, optional but enhances sensitivity):

-

React the neutralized supernatant with 2-chloroacetaldehyde to form fluorescent etheno-derivatives of adenine nucleotides.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Sunshell C18-WP, 4.6 × 150 mm, 2.6 µm) is commonly used.

-

Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a buffer such as 0.1 M potassium dihydrogen phosphate (KH2PO4) with an ion-pairing agent like tetrabutylammonium (TBA) bisulfate, adjusted to a specific pH (e.g., pH 6.0). A gradient with an increasing concentration of an organic modifier like methanol is often used for better separation.[2]

-

Flow Rate: A typical flow rate is 1.2 mL/min.

-

Temperature: The column is maintained at a constant temperature, for instance, 40°C.[2]

-

-

Detection:

-

UV Detection: ADP can be detected by its absorbance at 260 nm.

-

Fluorescence Detection: If derivatized, the etheno-ADP can be detected with an excitation wavelength of 280 nm and an emission wavelength of 410 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of ADP.

-

The concentration of ADP in the plasma sample is determined by comparing its peak area to the standard curve.

-

Luciferase-Based Luminescence Assay

This highly sensitive method relies on the enzymatic conversion of ADP to ATP, which is then quantified using the firefly luciferase reaction.

Protocol:

-

Sample Preparation:

-

Prepare platelet-poor plasma as described for the HPLC method.

-

-

Assay Principle:

-

The assay is performed in two steps. First, any endogenous ATP in the plasma sample is consumed by the addition of luciferase and its substrate, luciferin.

-

In the second step, the ADP in the sample is converted to ATP by the enzyme pyruvate kinase in the presence of phosphoenolpyruvate.

-

The newly formed ATP is then measured by the light produced in the luciferase reaction.

-

-

Reagents:

-

Luciferin-luciferase reagent

-

Pyruvate kinase

-

Phosphoenolpyruvate

-

-

Procedure:

-

Add the plasma sample to a luminometer cuvette.

-

Inject the luciferin-luciferase reagent to consume endogenous ATP and measure the baseline luminescence.

-

Inject a solution containing pyruvate kinase and phosphoenolpyruvate to convert ADP to ATP.

-

The resulting increase in luminescence is proportional to the amount of ADP originally present in the sample.

-

-

Quantification:

-

A standard curve is prepared with known concentrations of ADP.

-

The ADP concentration in the plasma sample is calculated from the standard curve.[1]

-

Mass Spectrometry (MS)

MS offers high specificity and sensitivity for the quantification of small molecules like ADP.

Protocol:

-

Sample Preparation:

-

Prepare platelet-poor plasma.

-

Deproteinize the plasma sample using methods such as protein precipitation with organic solvents (e.g., acetone, acetonitrile) or solid-phase extraction (SPE).

-

The use of an internal standard (e.g., a stable isotope-labeled ADP) is crucial for accurate quantification.

-

-

Liquid Chromatography (LC) Separation:

-

The extracted sample is injected into an LC system, typically coupled to the mass spectrometer (LC-MS).

-

A reverse-phase or HILIC column is used to separate ADP from other plasma components.

-

-

Mass Spectrometry Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion for ADP and one or more of its characteristic fragment ions.

-

-

Quantification:

-

The ratio of the peak area of the analyte (ADP) to the peak area of the internal standard is used for quantification.

-

A calibration curve is constructed using known concentrations of ADP and the internal standard.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by ADP and a general workflow for its measurement in plasma.

ADP Signaling Pathways in Platelets

Caption: ADP signaling in platelets is mediated by P2Y1 and P2Y12 receptors.

General Experimental Workflow for Plasma ADP Measurement

Caption: A generalized workflow for the quantification of this compound in human plasma.

References

- 1. Plasma ADP levels: direct determination with luciferase luminescence using a biometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. smartscitech.com [smartscitech.com]

Endogenous Sources and Synthesis Pathways of 5'-Adenosine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Adenosine diphosphate (ADP) is a pivotal molecule in cellular bioenergetics, signaling, and metabolism. As a key component of the cellular adenine nucleotide pool, the regulation of its synthesis and concentration is critical for maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the endogenous sources and synthesis pathways of 5'-ADP, tailored for professionals in research and drug development. We will delve into the primary mechanisms of ADP generation: the hydrolysis of adenosine triphosphate (ATP), the de novo synthesis of purines, and the purine salvage pathway. This guide also offers detailed experimental protocols for the quantification of ADP and the activity of related enzymes, alongside quantitative data and pathway visualizations to facilitate a comprehensive understanding of ADP metabolism.

Endogenous Sources and Synthesis Pathways of this compound

The intracellular pool of this compound is dynamically maintained through three principal pathways:

-

ATP Hydrolysis: The most immediate source of ADP is the hydrolysis of ATP, a reaction that releases energy to drive numerous cellular processes.

-

De Novo Purine Synthesis: This pathway synthesizes purine nucleotides, including ADP, from simple precursor molecules.

-

Purine Salvage Pathway: This energy-efficient pathway recycles purine bases from the degradation of nucleic acids and nucleotides to regenerate nucleotides like AMP, which is then converted to ADP.

ATP Hydrolysis

The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a fundamental exergonic reaction that powers a vast array of cellular activities, including muscle contraction, active transport, and signal transduction.[1][2] This reaction is catalyzed by a large family of enzymes known as ATPases.

Reaction: ATP + H₂O → ADP + Pi

The free energy change (ΔG) for this reaction under standard conditions is approximately -30.5 kJ/mol, but within the cell, this value is closer to -57 kJ/mol due to the prevailing concentrations of reactants and products.[1]

De Novo Purine Synthesis

The de novo synthesis of purine nucleotides is a complex, multi-step pathway that occurs in the cytosol of most cells. It begins with ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), the precursor for both AMP and GMP.[3][4] The conversion of IMP to AMP, and subsequently to ADP, involves two key enzymatic steps.

Pathway from IMP to ADP:

-

Adenylosuccinate Synthetase: This enzyme catalyzes the GTP-dependent conversion of IMP and aspartate to adenylosuccinate.[1][5]

-

Adenylosuccinate Lyase: This enzyme cleaves fumarate from adenylosuccinate to yield AMP.[3]

-

Adenylate Kinase: AMP is then phosphorylated to ADP by adenylate kinase, utilizing another molecule of ATP.

This pathway is tightly regulated by feedback inhibition, where purine nucleotides, including ADP and GDP, allosterically inhibit key enzymes such as PRPP amidotransferase and PRPP synthetase to control the overall rate of purine synthesis.[2][6]

Purine Salvage Pathway

The purine salvage pathway provides an energetically favorable alternative to de novo synthesis by recycling purine bases (adenine, guanine, and hypoxanthine) derived from the breakdown of nucleic acids and nucleotides.

Key enzymes in the adenine salvage pathway leading to ADP:

-

Adenine Phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form AMP.[7][8]

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine to form IMP and GMP, respectively. IMP can then be converted to AMP as described in the de novo pathway.[9][10]

-

Adenylate Kinase: As in the de novo pathway, adenylate kinase phosphorylates the newly formed AMP to ADP.

The salvage pathway is crucial in tissues with high rates of nucleic acid turnover and in cells that have a limited capacity for de novo synthesis.[11]

Quantitative Data

Intracellular ADP Concentrations

The intracellular concentration of ADP is tightly regulated and varies depending on the cell type, metabolic state, and subcellular compartment. Generally, the ATP/ADP ratio is maintained at a high level, often around 1000, reflecting the cell's energetic status.[12]

| Cell/Tissue Type | Intracellular ADP Concentration (µM) | ATP/ADP Ratio | Reference(s) |

| Rat Liver (Cytosol) | - | 6.9 | [13] |

| Rat Liver (Mitochondria) | - | 0.9 | [13] |

| Muscle Tissue | - | - | [14] |

| Colon Cancer Cells | Varies with chemoresistance | Lower in resistant cells | [15] |

| Healthy Liver Cells (Extracellular) | ~0.02 (increases with stress) | - | [16] |

Note: Specific concentrations are often reported as part of an ATP/ADP ratio, and absolute values can vary significantly based on the measurement technique and cellular conditions.

Kinetic Parameters of Key Enzymes

The efficiency and regulation of ADP synthesis are determined by the kinetic properties of the enzymes involved.

| Enzyme | Substrate(s) | Km (µM) | Vmax | Organism/Tissue | Reference(s) |

| Adenylosuccinate Synthetase | GTP | 23 | 1.35 x 10-3 mM/min | E. coli | [5] |

| IMP | 20 | E. coli | [5] | ||

| Aspartate | 300 | E. coli | [5] | ||

| Adenylosuccinate Lyase | SAICAR | 2.35 | 90 s-1 | Human (recombinant) | [17] |

| SAMP | 1.79 | 97 s-1 | Human (recombinant) | [17] | |

| Adenine Phosphoribosyltransferase (APRT) | PRPP | - | - | Leishmania donovani | [7][8] |

| Adenine | - | - | Leishmania donovani | [7][8] | |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | PRPP | - | - | Human (recombinant) | [9][10] |

| Hypoxanthine | - | - | Human (recombinant) | [9][10] |

Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, ionic strength, etc.). The values presented here are for illustrative purposes.

Experimental Protocols

Accurate quantification of ADP and the activity of related enzymes is essential for studying cellular metabolism and signaling. Below are detailed methodologies for key experiments.

Quantification of Intracellular ADP

This is a highly sensitive method for determining ADP concentrations. The principle involves two steps: first, measuring the existing ATP, and second, converting ADP to ATP and measuring the total ATP. The ADP concentration is then calculated by subtraction.

Materials:

-

Cell or tissue sample

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

-

Neutralizing buffer (e.g., potassium carbonate)

-

ATP assay kit (containing luciferase, luciferin, and ATP standard)

-

Pyruvate kinase and phosphoenolpyruvate (PEP) for ADP to ATP conversion

-

Luminometer

Protocol:

-

Sample Preparation:

-

Rapidly harvest and quench metabolic activity in cells or tissues (e.g., by freeze-clamping in liquid nitrogen).

-

Homogenize the sample in ice-cold 6% (w/v) TCA or PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully collect the supernatant.

-

Neutralize the acidic extract with a neutralizing buffer to a pH of ~7.0.